methyl 3-(6-aminopyridin-2-yl)acrylate
Overview
Description
Methyl 3-(6-aminopyridin-2-yl)acrylate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine and acrylate, featuring an amino group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-aminopyridin-2-yl)acrylate typically involves the reaction of 6-aminopyridine with methyl acrylate under specific conditions. One common method includes:
Starting Materials: 6-aminopyridine and methyl acrylate.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated to reflux for several hours, allowing the reaction to proceed to completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-aminopyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(6-aminopyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(6-aminopyridin-2-yl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The acrylate moiety can participate in Michael addition reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminopyridin-3-yl)acrylate
- Methyl 3-(2-aminophenyl)acrylate
Uniqueness
Methyl 3-(6-aminopyridin-2-yl)acrylate is unique due to the position of the amino group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(6-aminopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11) |
InChI Key |
PHJZLWSWPMRZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC(=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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